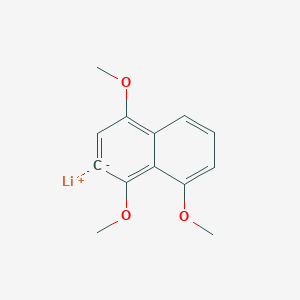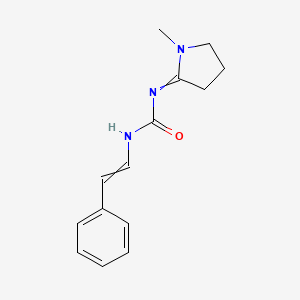![molecular formula C16H21NS3 B14367305 1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine CAS No. 93252-93-8](/img/structure/B14367305.png)
1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an ethylsulfanyl group and a phenyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the dithiol ring followed by the introduction of the piperidine moiety. Common reagents used in the synthesis include ethylsulfanyl and phenyl derivatives, which are reacted under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperidine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine involves its interaction with specific molecular targets. The ethylsulfanyl and phenyl groups can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes and aromatic receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Methylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine
- 1-[4-(Ethylsulfanyl)-5-(4-methylphenyl)-2H-1,3-dithiol-2-yl]piperidine
Uniqueness
1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylsulfanyl and phenyl groups in the dithiol ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
93252-93-8 |
|---|---|
Formule moléculaire |
C16H21NS3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
1-(4-ethylsulfanyl-5-phenyl-1,3-dithiol-2-yl)piperidine |
InChI |
InChI=1S/C16H21NS3/c1-2-18-15-14(13-9-5-3-6-10-13)19-16(20-15)17-11-7-4-8-12-17/h3,5-6,9-10,16H,2,4,7-8,11-12H2,1H3 |
Clé InChI |
GQGZSFDEKJHBIU-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(SC(S1)N2CCCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
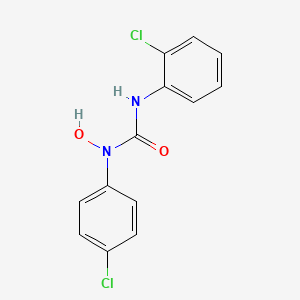
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
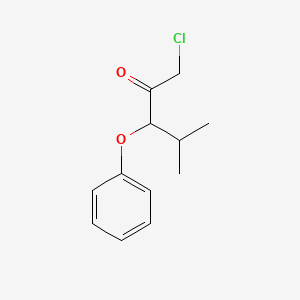

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
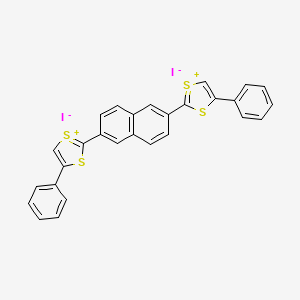
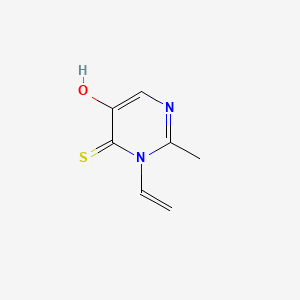
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
